molecular formula C9H13NO2 B195452 Epinine CAS No. 501-15-5

Epinine

Cat. No. B195452
CAS RN: 501-15-5
M. Wt: 167.2 g/mol
InChI Key: NGKZFDYBISXGGS-UHFFFAOYSA-N
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Description

Epinine, also known as N-methyldopamine or deoxyepinephrine, is a natural medicine with properties similar to catecholamine and pharmacologic properties similar to epinephrine . It is present in several insects and plants .


Synthesis Analysis

Epinine can be analyzed using a carbon paste electrode modified with CuO nanoparticles and n-hexyl-3-methylimidazolium hexafluorophosphate (CPE/CuO-NPs/HMIPF6). This method can improve the sensitivity of epinine electro-oxidation and reduce the overvoltage of this drug compared to an unmodified electrode .


Molecular Structure Analysis

The molecular formula of Epinine is C9H13NO2. It has an average mass of 167.205 Da and a mono-isotopic mass of 167.094635 Da .


Chemical Reactions Analysis

Epinine can be analyzed using a voltammetric sensor based on MWCNTs/ZnCo-ZIF nanocomposite and ionic liquid modified electrode. The sensor has a commendable voltammetric response over the electro-oxidation of epinine .


Physical And Chemical Properties Analysis

Epinine has a molecular formula of C9H13NO2. It has an average mass of 167.205 Da and a mono-isotopic mass of 167.094635 Da .

Scientific Research Applications

  • Epinine as a Metabolite of Ibopamine in Heart Failure Treatment : Epinine is the pharmacologically active hydrolysis product of ibopamine, a prodrug studied for treating congestive heart failure. A method for simultaneous determination of catecholamines and epinine in plasma and urine using high-performance liquid chromatography has been developed, highlighting its relevance in clinical settings (Boomsma et al., 1992).

  • Epinine's Dopaminergic and Adrenergic Properties : Another study developed a method for the simultaneous determination of epinine and catecholamine plasma levels, emphasizing epinine's dopaminergic and adrenergic properties. The research suggests epinine affects plasma catecholamine levels in heart failure patients (Musso et al., 1990).

  • Comparative Study with Hordenine : A quantum chemical study compared epinine with hordenine, investigating their structures, vibrational assignments, and thermal and electronic properties. This comparison provides insights into the reactive nature of epinine and similar compounds (Dwivedi et al., 2014).

  • Electrophysiological and Mechanical Effects : Epinine's electrophysiological and mechanical effects were studied in frog atrial fibres, demonstrating increases in action potential and peak tension. This suggests epinine's mechanism involves an increase in slow calcium current, independent of cAMP concentration (Soustre & Rakotonirina, 1981).

  • Epinine Formation in Adrenal Medulla : Research showed endogenous epinine formation in pig and bovine adrenal medulla, suggesting a pathway in adrenaline formation (Laduron et al., 1974).

  • Long-term Therapy Effects in Heart Failure : A study investigated the effects of long-term therapy with oral ibopamine (epinine) on hemodynamics and exercise capacity in heart failure patients, highlighting its potential in clinical applications (Rajfer et al., 1986).

  • Metabolism by Brain Endothelium : Epinine's metabolism by brain endothelium was studied, showing its degradation by monoamine oxidase and its potential use as a prodrug for brain delivery (Scriba & Borchardt, 1989).

  • Presence in Parkinsonian and Normal Human Brains : The identification of epinine in parkinsonian and normal human brains suggests its potential role in neurological conditions (Kajita et al., 1993).

  • Effects on Human Renal Arteries : Epinine's vasodilatory effects via D1-receptor activation on human renal arteries were characterized, providing insights into its pharmacological action (Schwinger et al., 1996).

  • Dopaminergic and Adrenergic Effects in Healthy Volunteers : A study on healthy volunteers showed dopaminergic and adrenergic effects of epinine, providing evidence for its selective receptor activation at different doses (Daul et al., 1995).

  • Cardiac and Artery Actions : The study of epinine's effects on myocardium, coronary artery, and pulmonary artery in human tissues revealed its potential for treating heart failure (Schwinger et al., 1993).

  • Analytical Methods for Epinine Detection : Various analytical methods have been developed for epinine detection in biological media, highlighting its importance in pharmacokinetics and drug monitoring (Gifford et al., 1986).

  • Electrochemical Sensor for Epinine Determination : A study on the fabrication of an electrochemical sensor for epinine determination amplified with MgO/CNTs Nanocomposite and Ionic Liquid presents a novel method for epinine analysis (Shahraki et al., 2021).

  • Intracameral Use in Eye Surgery : The mydriatic effect of intracameral epinine hydrochloride was compared to phenylephrine in a porcine eye model, suggesting its potential use in ophthalmic procedures (Lundberg & Behndig, 2009).

  • Mass Spectrometry Identification : Mass fragmentographic identification of epinine in adrenal medulla and enzymic methylation studies highlight its importance in biochemical research (Claeys et al., 1974).

  • Synthesis and Characterization of Nanocomposites for Detection : A study on the synthesis and characterization of GO/ZIF-67 Nanocomposite for the determination of Epinine showcases advanced material science applications in the analysis of epinine (Shahsavari et al., 2022).

  • Synthesis of Deuterium Labeled Epinines : The synthesis of deuterium-labeled epinines for research purposes illustrates the chemical manipulation of epinine for specific scientific applications (Sinhababu & Borchardt, 1985).

  • Determination in Human Urine : A method for determining epinine in human urine using high-performance liquid chromatography coupled with electrochemical detection was developed, indicating its utility in clinical and research settings (Hua et al., 1994).

Safety And Hazards

Excessive consumption of epinine can leave harmful effects on the human body, therefore its consumption by patients should be under control .

Future Directions

The development of ultrasensitive epinine electrochemical sensors, such as the one based on surface modification of carbon paste electrode (CPE) by using multi-walled carbon nanotubes (MWCNTs)/Zn-Co zeolite imidazolate framework (ZnCo-ZIF) and n-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid (IL), is a promising future direction .

properties

IUPAC Name

4-[2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKZFDYBISXGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198205
Record name Deoxyepinephrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxyepinephrine

CAS RN

501-15-5
Record name Epinine
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Record name Deoxyepinephrine
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Record name Deoxyepinephrine
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Record name Deoxyepinephrine
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Record name 4-(2-methylaminoethyl)pyrocatechol
Source European Chemicals Agency (ECHA)
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Record name DEOXYEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
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Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 189 °C
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
H Karimi-Maleh, M Sheikhshoaie… - New Journal of …, 2019 - pubs.rsc.org
… sensor for analysis of epinine as a catecholamine drug. … epinine in aqueous solution. The CPE/CuO-NPs/HMIPF 6 showed good electrochemical activity for electro-oxidation of epinine …
Number of citations: 268 pubs.rsc.org
M Shahsavari, M Mortazavi, S Tajik, I Sheikhshoaie… - Micromachines, 2022 - mdpi.com
… , epinine is suggested as a suitable substitute for epinephrine [7]. Although the use of epinine has many benefits, an overdose of epinine … Hence, epinine quantification in the samples of …
Number of citations: 19 www.mdpi.com
H Soustre, A Rakotonirina - Cardiovascular Research, 1981 - academic.oup.com
… demonstrated that epinine produced an … of epinine was mediated only by myocardial P-adrenoceptor stiinulation; over the whole range of concentrations, the inotropic action of epinine …
Number of citations: 10 academic.oup.com
A Dwivedi, V Dubey, AK Bajpai - IJCS, 2014 - researchgate.net
… of epinine, its ability to raise blood pressure [3]. Tainter quantified the pressor activity of epinine … As a part of our ongoing research work [8-14], we report the comparative study of epinine …
Number of citations: 1 www.researchgate.net
P LADURON - Nature New Biology, 1972 - nature.com
DURING biosynthetis of catecholamines, the final step in adrenaline formation involves transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen of noradrenaline 1 ; …
Number of citations: 105 www.nature.com
RHG Schwinger, C Schulz, K Brixius, M Böhm… - Naunyn-Schmiedeberg's …, 1996 - Springer
… -antagonists the potency of epinine to contract renal artery rings … epinine to c~-adrenoceptors. Conclusion: The present study provides evidence for direct vasodilatory effects of epinine …
Number of citations: 6 link.springer.com
JC Kemmegne-Mbouguen, FP Tchoumi - Journal of Solid State …, 2023 - Springer
… Epinine or deoxyepinephrine also known as N-methyldopamine is … Epinine is present in insects, animals, and plants such as … Epinine as does epinephrine coexisted with paracetamol in …
Number of citations: 4 link.springer.com
NR Musso, C Vergassola, A Pende… - Journal of liquid …, 1990 - Taylor & Francis
… ABSTRACT Epinine is the active moiety of ibopamine, a cardiovascular prodrug used in … determination of epinine and catecholamine plasma levels. Free epinine and catecholamines …
Number of citations: 29 www.tandfonline.com
P Abete, P Caccese, P Landino, A Cioppa… - Cardiovascular …, 1994 - academic.oup.com
… left ventricular end diastolic pressure than epinine (p<0.01) … left ventricular developed pressure than epinine and ouabain (p… in epinine treated hearts (p<0.01); pretreatment with epinine …
Number of citations: 6 academic.oup.com
Z Dourandish, H Beitollahi, I Sheikhshoaie - Molecules, 2023 - mdpi.com
We constructed two-dimensional NiCo-metal–organic-framework (NiCo-MOF) nanosheets based on a facile protocol and then characterized them using multiple approaches (X-ray …
Number of citations: 5 www.mdpi.com

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